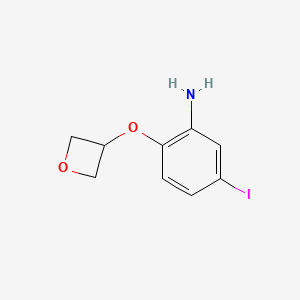

5-Iodo-2-(oxetan-3-yloxy)aniline

Description

5-Iodo-2-(oxetan-3-yloxy)aniline is an aniline derivative featuring an iodine substituent at the 5-position and an oxetane-3-yloxy group at the 2-position of the benzene ring. Its molecular formula is inferred as C₉H₉INO₂ (based on structural analogs), with a molecular weight of approximately 313.13 g/mol (calculated from for similar aniline derivatives).

Properties

Molecular Formula |

C9H10INO2 |

|---|---|

Molecular Weight |

291.09 g/mol |

IUPAC Name |

5-iodo-2-(oxetan-3-yloxy)aniline |

InChI |

InChI=1S/C9H10INO2/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7H,4-5,11H2 |

InChI Key |

WAUNYJKZOKLXLN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)OC2=C(C=C(C=C2)I)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of aniline with iodine in the presence of sodium bicarbonate and water, followed by the addition of oxetane derivatives under controlled conditions .

Industrial Production Methods

Industrial production methods for 5-Iodo-2-(oxetan-3-yloxy)aniline are not well-documented in the public domain. the synthesis likely involves similar steps as laboratory methods, scaled up for larger production volumes. This includes the use of efficient mixing, temperature control, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(oxetan-3-yloxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the iodine or oxetane groups.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups at the iodine position.

Scientific Research Applications

5-Iodo-2-(oxetan-3-yloxy)aniline has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of 5-Iodo-2-(oxetan-3-yloxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which may be crucial for its biological activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Core Structure Variations: Aniline vs. Pyridine

Key Analogs :

- 5-Iodo-2-(oxetan-3-yloxy)pyridine (CAS 2166942-99-8): Pyridine core with identical substituents. Molecular Formula: C₈H₈INO₂ Molecular Weight: 277.06 g/mol

- Target Compound (Aniline Derivative) :

- Replaces pyridine’s nitrogen with a benzene ring and NH₂ group.

- Differences:

- Basicity : Pyridine’s lone pair on nitrogen increases basicity compared to aniline’s NH₂ group, which is less basic due to resonance with the benzene ring.

- Reactivity : Aniline’s NH₂ group enhances nucleophilicity, favoring electrophilic substitution reactions, while pyridine’s electron-deficient ring directs reactivity differently .

Substituent Variations: Oxetane vs. Other Oxygen-Containing Groups

Key Analogs: 1. 5-Iodo-2-(oxolan-3-yloxy)pyridine (Oxolane/Tetrahydrofuran Derivative): - Molecular Formula: C₉H₁₀INO₂ - Molecular Weight: 291.09 g/mol - Comparison: - Ring Size: Oxolane (5-membered ring) vs. oxetane (4-membered). - Metabolic Stability: Oxetane’s smaller ring is less prone to enzymatic degradation, offering better stability .

5-Iodo-2-(2-methoxyethoxy)pyridine: Molecular Formula: C₈H₁₀INO₂ Molecular Weight: 279.08 g/mol Comparison:

- Flexibility : Methoxyethoxy chain provides conformational flexibility, improving solubility but increasing metabolic vulnerability.

- Steric Effects : Linear chain lacks the steric constraints of oxetane, altering binding interactions.

2-Iodo-N-[(5-methylfuran-2-yl)methyl]aniline (): Molecular Formula: C₁₂H₁₂INO Molecular Weight: 313.13 g/mol Comparison:

- Substituent: Furan vs. oxetane.

- Bioavailability : Oxetane’s smaller size may improve membrane permeability compared to bulkier furan derivatives .

Research Findings and Implications

- Metabolic Stability : Oxetane-containing compounds (e.g., 5-Iodo-2-(oxetan-3-yloxy)aniline) are prioritized in drug design for their resistance to cytochrome P450-mediated oxidation .

- Solubility : Aniline derivatives with polar substituents like oxetane may exhibit improved aqueous solubility compared to furan or oxolane analogs, though experimental data are needed.

- Synthetic Utility : The NH₂ group in aniline derivatives enables facile functionalization (e.g., diazotization), offering broader applications than pyridine-based analogs .

Biological Activity

5-Iodo-2-(oxetan-3-yloxy)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an iodine atom and an oxetane ring, which contribute to its unique reactivity and biological properties. The presence of the oxetane moiety allows for participation in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological macromolecules.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes and receptors. The mechanism involves:

- Enzyme Modulation : The compound may influence enzyme activity, leading to alterations in metabolic pathways.

- Receptor Binding : It could bind to specific receptors, modulating their activity and initiating downstream signaling pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies suggest potential effectiveness against various microbial strains.

- Anticancer Properties : Preliminary investigations indicate that it may inhibit tumor growth in cancer cell lines.

- Differentiation Induction : In models of acute myeloid leukemia (AML), compounds with similar structures have shown the ability to induce differentiation of leukemia cells, suggesting a potential therapeutic role.

Case Studies

-

Acute Myeloid Leukemia (AML) :

- A study evaluated a series of compounds with structural similarities to this compound, focusing on their ability to upregulate CD11b expression in AML cell lines. Compounds that increased CD11b expression by over 10% were identified as promising candidates for further development .

- Morphological assessments revealed that treated cells exhibited characteristics consistent with differentiation, such as increased cell size and altered cytoplasmic features .

- Structure-Activity Relationship (SAR) :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.